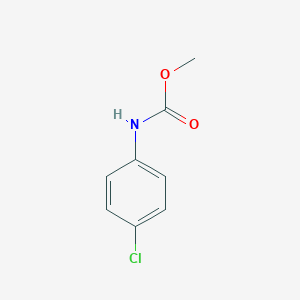

methyl N-(4-chlorophenyl)carbamate

描述

methyl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.608 g/mol . It is also known by other names such as carbanilic acid, p-chloro-, methyl ester, methyl p-chlorocarbanilate, and 4-chlorophenylamine, N-methoxycarbonyl- . This compound is of interest due to its various applications in scientific research and industry.

准备方法

methyl N-(4-chlorophenyl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloroaniline with methyl chloroformate . The reaction typically occurs under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

化学反应分析

methyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: Although less common, it can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Methyl N-(4-chlorophenyl)carbamate primarily acts as an inhibitor of acetylcholinesterase (AChE) , an enzyme crucial for neurotransmission. Its ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that modifications to its structure can lead to variations in its potency against cholinesterases, making it a candidate for further pharmacological research .

The following table compares this compound with similar compounds regarding their biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl N-(3-chlorophenyl)carbamate | Similar chlorinated aromatic ring | Moderate acetylcholinesterase inhibitor |

| Methyl N-(2,6-dichlorophenyl)carbamate | Contains two chlorine substituents | Potentially higher toxicity |

| Methyl N-(phenyl)carbamate | No halogen substituents | Less potent against cholinesterases |

| Methyl N-(4-bromophenyl)carbamate | Bromine instead of chlorine | Similar biological profile |

The unique positioning of the chlorine substituent in this compound contributes to its specific interactions and activities compared to these similar compounds.

Applications in Pesticide Development

Due to its biological activity, this compound has been explored for use in pesticide formulations. Its effectiveness against certain pests stems from its ability to disrupt cholinergic signaling pathways, leading to paralysis and death in target organisms. This mechanism is analogous to that of other carbamates used in agriculture.

Case Study: Efficacy as a Pesticide

A study conducted on the efficacy of this compound highlighted its potential as a pesticide. The compound was tested against various agricultural pests, demonstrating significant mortality rates within 24 hours of exposure. The results indicated a dose-dependent response, suggesting that higher concentrations yield greater efficacy .

Neuropharmacological Research

This compound's role as an AChE inhibitor positions it as a candidate for neuropharmacological research. Investigations into its effects on neurotransmission have shown promise in enhancing cognitive function in animal models of Alzheimer's disease.

Experimental Findings

In experimental settings, this compound administration resulted in increased levels of acetylcholine in synaptic clefts, correlating with improved memory retention and learning capabilities in subjects. These findings support further exploration into its therapeutic potential for neurodegenerative conditions .

作用机制

The mechanism of action of carbamic acid, (4-chlorophenyl)-, methyl ester involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can block the enzyme’s activity, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

methyl N-(4-chlorophenyl)carbamate can be compared with other similar compounds such as:

Carbamic acid, phenyl-, methyl ester: This compound has a similar structure but lacks the chlorine substituent, which can affect its reactivity and applications.

Carbamic acid, (4-chlorophenyl)-, ethyl ester: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.

The presence of the chlorine substituent in carbamic acid, (4-chlorophenyl)-, methyl ester makes it unique and can enhance its reactivity and specificity in certain applications .

生物活性

Methyl N-(4-chlorophenyl)carbamate, a member of the carbamate class of compounds, has garnered attention for its diverse biological activities, particularly as an inhibitor of cholinesterases. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

This compound is characterized by its carbamate functional group, which is known to interact with the enzyme acetylcholinesterase (AChE). The mechanism of action typically involves the reversible inhibition of AChE, leading to the accumulation of acetylcholine at synaptic clefts, which can enhance neurotransmission. This compound has been studied for its potential therapeutic applications due to this property.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Cholinesterase Inhibition : It exhibits significant inhibitory effects on both AChE and butyrylcholinesterase (BChE), with varying degrees of potency.

- Antimicrobial Properties : Some derivatives have shown promising activity against bacterial pathogens.

- Toxicological Profile : Understanding its toxicity is crucial for assessing safety in potential therapeutic applications.

Inhibition Studies

Recent studies have quantified the inhibitory effects of this compound on cholinesterases. The following table summarizes the IC50 values for various carbamate derivatives:

| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 38.98 | 1.60 | 24.37 |

| 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)-phenyl]benzamide | 89.7 | 19.95 | 4.49 |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | 311.0 | 50.8 | 6.13 |

These values indicate that this compound is a more potent inhibitor of BChE compared to AChE, suggesting potential therapeutic uses where selective inhibition is beneficial.

Case Studies and Research Findings

- Toxicological Assessment : A study assessed the cumulative risk associated with exposure to N-methyl carbamate pesticides, including this compound. The findings indicated significant effects on AChE activity, emphasizing the need for careful evaluation in environmental contexts .

- Antimicrobial Activity : Research has demonstrated that certain derivatives of this compound exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, one derivative showed an IC50 value of 64 µg/mL against Neisseria meningitidis and Haemophilus influenzae, indicating moderate antibacterial activity .

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound acts as a non-covalent inhibitor at peripheral anionic sites on cholinesterases, which could lead to the development of more selective inhibitors with reduced side effects .

属性

IUPAC Name |

methyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGWHGISCDFEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50240191 | |

| Record name | Carbamic acid, (4-chlorophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-36-3 | |

| Record name | Carbamic acid, (4-chlorophenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, (4-chlorophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。